molecular formula C19H15N3O2 B12886363 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 649746-09-8

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12886363
CAS No.: 649746-09-8
M. Wt: 317.3 g/mol
InChI Key: UEONQGVGMRCIPO-UHFFFAOYSA-N
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Description

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

649746-09-8

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

5-acetyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H15N3O2/c1-13(23)19-17(12-20)18(14-8-10-16(24-2)11-9-14)21-22(19)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

UEONQGVGMRCIPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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